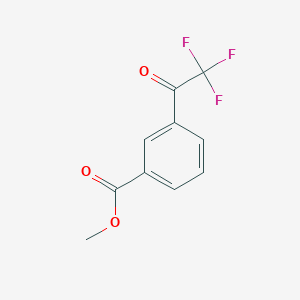
Methyl 3-(trifluoroacetyl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(trifluoroacetyl)benzoate: is an organic compound with the molecular formula C10H7F3O3. It is a derivative of benzoic acid, where the hydrogen atom in the para position is replaced by a trifluoroacetyl group and the carboxyl group is esterified with methanol. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Side-Chain Chlorination and Fluorination:
Industrial Production Methods:
- The industrial production of methyl 3-(trifluoroacetyl)benzoate follows similar synthetic routes but is optimized for large-scale operations. The reactions are carried out in controlled environments to ensure high yield and purity. The use of cost-effective and readily available raw materials, such as chlorine, methanol, and hydrofluoric acid, makes the process economically viable .
Análisis De Reacciones Químicas
Types of Reactions:
-
Substitution Reactions:
- Methyl 3-(trifluoroacetyl)benzoate can undergo nucleophilic substitution reactions, where the trifluoroacetyl group can be replaced by other nucleophiles. Common reagents for these reactions include amines and alcohols.
-
Oxidation and Reduction Reactions:
- The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols. Oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Methyl 3-(trifluoroacetyl)benzoate is used as a building block in organic synthesis. Its trifluoroacetyl group is a valuable functional group for introducing trifluoromethyl groups into organic molecules, which can enhance the chemical and biological properties of the resulting compounds .
Biology and Medicine:
- In medicinal chemistry, this compound is used to synthesize pharmaceuticals with improved pharmacokinetic properties. The trifluoromethyl group can increase the metabolic stability and bioavailability of drugs .
Industry:
- The compound is used in the production of agrochemicals and specialty chemicals. Its unique chemical properties make it suitable for developing herbicides, insecticides, and other agricultural products .
Mecanismo De Acción
Molecular Targets and Pathways:
- The mechanism of action of methyl 3-(trifluoroacetyl)benzoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it can act as an inhibitor of specific enzymes or receptors, modulating biological pathways to achieve therapeutic effects. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target .
Comparación Con Compuestos Similares
Methyl 3-(trifluoromethyl)benzoate: This compound is structurally similar but lacks the acetyl group. .
Methyl 4-(trifluoromethyl)benzoate: Another similar compound with the trifluoromethyl group in the para position.
Uniqueness:
- Methyl 3-(trifluoroacetyl)benzoate is unique due to the presence of both the trifluoroacetyl and ester groups, which confer distinct chemical properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it valuable in various synthetic and industrial applications .
Propiedades
Número CAS |
62263-11-0 |
|---|---|
Fórmula molecular |
C10H7F3O3 |
Peso molecular |
232.16 g/mol |
Nombre IUPAC |
methyl 3-(2,2,2-trifluoroacetyl)benzoate |
InChI |
InChI=1S/C10H7F3O3/c1-16-9(15)7-4-2-3-6(5-7)8(14)10(11,12)13/h2-5H,1H3 |
Clave InChI |
KWSFXFPEWHJDFF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl3-[6-chloro-2-(2,2-dimethylpropanamido)pyridin-3-yl]-3-hydroxypropanoate](/img/structure/B13583089.png)
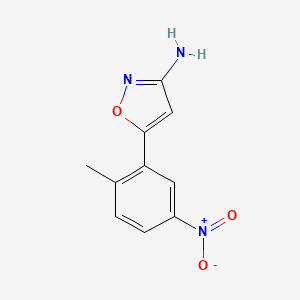
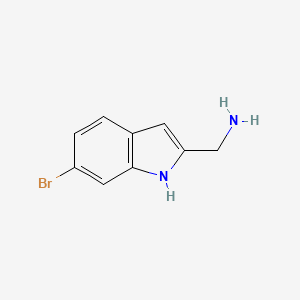
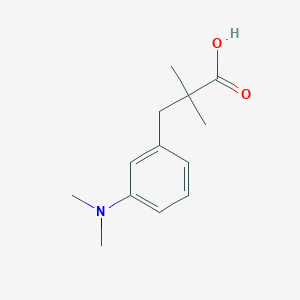
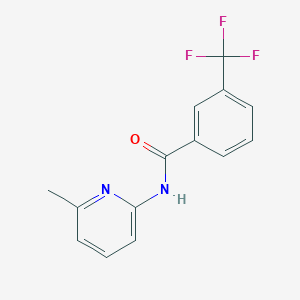
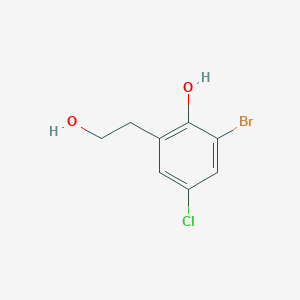
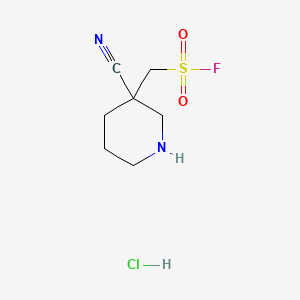
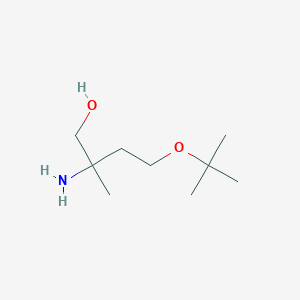
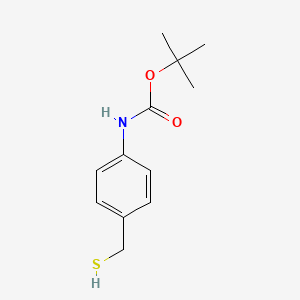
![2-[(1S,4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopent-2-en-1-yl]aceticacid](/img/structure/B13583147.png)
![(2E)-2-[2-(1,3-benzodioxol-5-yl)-3-nitropropylidene]-1,3,3-trimethyl-2,3-dihydro-1H-indole](/img/structure/B13583157.png)
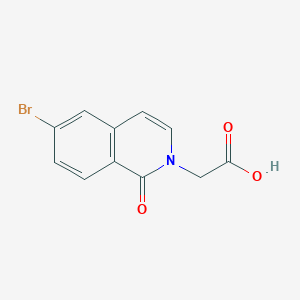
![1-(1,3-Thiazol-2-yl)-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B13583163.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
